molecular formula C16H25N3O B11587146 4,6-dimethyl-1-octan-2-yl-2H-pyrazolo[3,4-b]pyridin-3-one CAS No. 848683-89-6

4,6-dimethyl-1-octan-2-yl-2H-pyrazolo[3,4-b]pyridin-3-one

Katalognummer: B11587146
CAS-Nummer: 848683-89-6
Molekulargewicht: 275.39 g/mol
InChI-Schlüssel: SXIDSPSGHYOOSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,6-dimethyl-1-(octan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-ol is an organic compound with a complex structure that includes a pyrazolo[3,4-b]pyridine core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-1-(octan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-ol typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the pyrazolo[3,4-b]pyridine ring system.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

4,6-dimethyl-1-(octan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4,6-dimethyl-1-(octan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in the study of biological pathways and as a probe to investigate enzyme activities.

    Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4,6-dimethyl-1-(octan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-octanol: A simple alcohol with a similar octyl chain but lacking the pyrazolo[3,4-b]pyridine core.

    6-Octen-1-ol, 3,7-dimethyl-: Another compound with a similar structure but different functional groups.

    1-Octen-3-ol: An organic compound with a similar octyl chain but different functional groups.

Uniqueness

4,6-dimethyl-1-(octan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-ol is unique due to its pyrazolo[3,4-b]pyridine core, which imparts specific chemical and biological properties

Eigenschaften

CAS-Nummer

848683-89-6

Molekularformel

C16H25N3O

Molekulargewicht

275.39 g/mol

IUPAC-Name

4,6-dimethyl-1-octan-2-yl-2H-pyrazolo[3,4-b]pyridin-3-one

InChI

InChI=1S/C16H25N3O/c1-5-6-7-8-9-13(4)19-15-14(16(20)18-19)11(2)10-12(3)17-15/h10,13H,5-9H2,1-4H3,(H,18,20)

InChI-Schlüssel

SXIDSPSGHYOOSV-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC(C)N1C2=C(C(=CC(=N2)C)C)C(=O)N1

Löslichkeit

0.4 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.